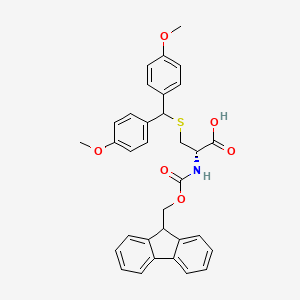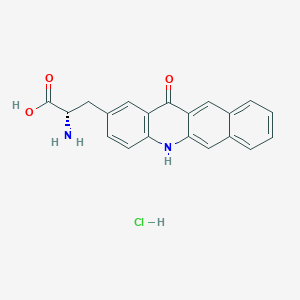![molecular formula C30H24Cl2O6P2Pd B6297302 Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II) CAS No. 1338245-54-7](/img/structure/B6297302.png)
Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II) is a useful research compound. Its molecular formula is C30H24Cl2O6P2Pd and its molecular weight is 719.8 g/mol. The purity is usually 95%.
The exact mass of the compound Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II) is 717.94600 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Development of New Extractants for Platinum Group Metals
This review highlights the critical knowledge needed for developing new extractants for platinum group metals (PGMs), which are essential for various industrial applications including catalysis. The extraction mechanisms, influenced by the structural properties of PGM complexes in different media, are crucial for designing effective extractants. Innovations in extractant chemistry, such as the introduction of size recognition effects and the development of more resilient and selective compounds for PGM extraction, are discussed. The study also outlines recent work on new extractants that demonstrate superior performance compared to traditional options, particularly in the selective and efficient extraction of palladium and rhodium H. Narita, Mikiya Tanaka, 2011.
Metals and Metal Compounds in Cancer Treatment
This review examines the role of various metals, including palladium, platinum, and rhodium, in cancer treatment. The dual nature of arsenic as both an anti-cancer agent and a carcinogen is discussed, along with the promising results of certain antimony and bismuth compounds. The study delves into the anti-tumor activities of gold compounds, the anti-proliferative effects of vanadium derivatives, and the therapeutic potential of iron deprivation in cancer treatment. The similarities between rhodium and platinum in terms of activity and toxicity are noted, with some rhodium compounds advancing to clinical trials. The review also covers the non-nephrotoxic titanium derivatives and the anti-proliferative effects of gallium, highlighting the importance of understanding the mechanisms and resistance to these metal-based anti-cancer drugs B. Desoize, 2004.
MLCT Excited States of Cuprous Bis-Phenanthroline Coordination Compounds
This review focuses on the metal-to-ligand charge transfer (MLCT) excited states in cuprous bis-phenanthroline compounds, which are relevant to understanding the behavior of similar palladium-based compounds. The study highlights the importance of ligand substitution in stabilizing the excited states and increasing the energy gap between the MLCT and ground states. The unique features of these excited states, including their quenching behavior and the proposed exciplex formation, provide valuable insights into the design and application of palladium-based compounds in various fields such as catalysis and materials science D. V. Scaltrito, D. Thompson, John A. O'Callaghan, G. Meyer, 2000.
Propriétés
IUPAC Name |
[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O6P2.2ClH.Pd/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28;;;/h3-20H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAYXCQGBAXDRD-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC.[Cl-].[Cl-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2O6P2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[2-[Bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)










